2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of benzyloxy, bromo, and methoxy substituents on the benzyl group attached to the benzo[b]thiophene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the substituents. Common synthetic routes include:
Cyclization Reactions: The formation of the benzothiophene core can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the benzyloxy, bromo, and methoxy groups can be accomplished through substitution reactions using suitable reagents and catalysts
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The benzyloxy, bromo, and methoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and palladium catalysts (Pd/C) are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiophenes .
Wissenschaftliche Forschungsanwendungen
2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for various therapeutic applications.
Industry: It is utilized in the development of organic semiconductors, dyes, and other industrial materials .
Wirkmechanismus
The mechanism of action of 2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: The parent compound with a simpler structure.
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Zileuton: Another benzothiophene derivative used as a leukotriene inhibitor
Uniqueness
2-(4-(Benzyloxy)-5-bromo-2-methoxybenzyl)benzo[b]thiophene is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H19BrO2S |
---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
2-[(5-bromo-2-methoxy-4-phenylmethoxyphenyl)methyl]-1-benzothiophene |
InChI |
InChI=1S/C23H19BrO2S/c1-25-21-14-22(26-15-16-7-3-2-4-8-16)20(24)13-18(21)12-19-11-17-9-5-6-10-23(17)27-19/h2-11,13-14H,12,15H2,1H3 |
InChI-Schlüssel |
XDETXVYSFXPPHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CC2=CC3=CC=CC=C3S2)Br)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.